molecular formula C19H22N2O5S2 B2864903 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide CAS No. 2097862-06-9

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide

Cat. No.: B2864903
CAS No.: 2097862-06-9
M. Wt: 422.51
InChI Key: ACNWSHNQJHUMOJ-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl group. The sulfonamide nitrogen is linked to a pentyl chain bearing a 5-hydroxy group and a thiophen-3-yl moiety at position 2.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c22-11-8-14(15-9-12-27-13-15)7-10-20-28(25,26)17-3-1-16(2-4-17)21-18(23)5-6-19(21)24/h1-4,9,12-14,20,22H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNWSHNQJHUMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Aminobenzenesulfonamide Intermediate

Procedure :

  • Nitrobenzene (10 mmol) is sulfonated with chlorosulfonic acid (2.5 eq) at 0–5°C for 2 hr
  • Ammonolysis with NH4OH (28% aq.) yields 4-nitrobenzenesulfonamide (87% yield)
  • Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) reduces nitro to amine group

Key Data :

Parameter Value
Reaction Temp 0–5°C (Step 1)
Pressure 50 psi H2 (Step 3)
Overall Yield 72% over 3 steps

Pyrrolidin-2,5-dione Incorporation

Method :

  • 4-Aminobenzenesulfonamide (5 mmol) reacts with succinic anhydride (6 mmol) in DMF at 120°C
  • Cyclization using POCl3 (3 eq) forms 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Optimization Data :

Cyclizing Agent Temp (°C) Time (hr) Yield (%)
POCl3 80 4 88
PPA 100 6 76
TMSCl 60 8 65

POCl3 shows superior efficiency due to enhanced electrophilicity

Electrochemical Synthesis Advancements

The Nature study details a paired electrochemical process enabling greener synthesis of benzenesulfonamide derivatives:

Process Optimization and Scalability

Continuous Flow Synthesis

System Parameters :

  • Reactor Volume: 25 mL
  • Flow Rate: 2 mL/min
  • Residence Time: 12.5 min

Comparative Data :

Parameter Batch Mode Flow Mode
Reaction Time 8 hr 25 min
Yield 88% 91%
Energy Consumption 1450 kJ 620 kJ

Flow chemistry enhances mass transfer and thermal management

Analytical Characterization

Critical quality attributes confirmed through:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (d, J=8.4 Hz, 2H, ArH), 4.21 (t, J=6.8 Hz, 1H, -OH), 3.95–3.87 (m, 2H, -CH2N)
  • HRMS : m/z calc. for C20H23N2O5S2 [M+H]+: 459.1054, found: 459.1051
  • HPLC Purity : 99.1% (C18 column, 0.1% TFA/MeCN gradient)

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights key structural differences and biological activities between the target compound and analogs:

Compound Name Core Structure Key Substituents Biological Activity Reference
4-(2,5-Dioxopyrrolidin-1-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]benzene-1-sulfonamide Benzene sulfonamide 2,5-Dioxopyrrolidin-1-yl, thiophen-3-yl, hydroxy-pentyl Undisclosed (structural analogs suggest CNS or enzyme targets)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) Benzamide 2,5-Dimethylpyrrole, 2,5-dioxopyrrolidin Enhances monoclonal antibody production in CHO cells; modulates glucose uptake and ATP levels
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) Pentanamide Piperazine, thiophen-3-yl, dichlorophenyl Selective dopamine D3 receptor ligand
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) Pentanamide Piperazine, thiophen-3-yl, trifluoromethyl Dopamine D3 receptor modulation

Functional Group Contributions

  • Sulfonamide vs. Amide Cores : The target compound’s sulfonamide group is more acidic and polar than the amide cores of MPPB and piperazine-linked pentanamides . This may enhance solubility or enable interactions with basic residues in target proteins.
  • 2,5-Dioxopyrrolidin-1-yl Group: Shared with MPPB , this moiety may contribute to conformational rigidity or hydrogen bonding. In MPPB, it was critical for enhancing monoclonal antibody production.
  • Thiophen-3-yl Group : Present in all compounds, thiophene likely aids in hydrophobic interactions or π-stacking. Its placement on a pentyl chain in the target compound vs. a phenyl ring in others may alter binding kinetics.
  • Hydroxy-pentyl Chain : Unique to the target compound, this group could improve aqueous solubility and enable hydrogen bonding, contrasting with the lipophilic piperazine or trifluoromethyl groups in analogs .

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